molecular formula C22H22FN7 B12480510 N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12480510
M. Wt: 403.5 g/mol
InChI Key: MQRBFDPCOXNCDJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to form the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H22FN7

Molecular Weight

403.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C22H22FN7/c1-28-20-19(15-24-28)21(27-22(26-20)25-17-7-5-6-16(23)14-17)30-12-10-29(11-13-30)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27)

InChI Key

MQRBFDPCOXNCDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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